molecular formula C11H7F3N2O3 B14071873 (E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid

(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid

Cat. No.: B14071873
M. Wt: 272.18 g/mol
InChI Key: CRQNNIHNLLFKOW-UHFFFAOYSA-N
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Description

(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is a synthetic organic compound characterized by its unique trifluoromethoxy and benzoimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazole core, followed by the introduction of the trifluoromethoxy group and the acrylic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (E)-3-(4-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid: Contains a chloro group instead of a trifluoromethoxy group.

    (E)-3-(4-Fluoro-1H-benzo[d]imidazol-7-yl)acrylic acid: Features a fluoro group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

3-[7-(trifluoromethoxy)-1H-benzimidazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-6(2-4-8(17)18)9-10(7)16-5-15-9/h1-5H,(H,15,16)(H,17,18)

InChI Key

CRQNNIHNLLFKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=CC(=O)O)N=CN2)OC(F)(F)F

Origin of Product

United States

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